Home > Products > Screening Compounds P103474 > 4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide
4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide - 946341-04-4

4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide

Catalog Number: EVT-3070511
CAS Number: 946341-04-4
Molecular Formula: C26H38N4O2
Molecular Weight: 438.616
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DNTA is a synthetically derived organic compound belonging to the class of aniline derivatives. It has gained attention in scientific research for its potential anticancer properties, particularly as an inhibitor of the Eag-1 potassium channel. []

Mechanism of Action
  • Target Protein: Eag-1 potassium channel. []
Applications
  • Anticancer Activity: DNTA has been investigated in vitro for its ability to inhibit the growth of various cancer cell lines. []
  • Eag-1 Inhibition: Studies exploring its potential as a therapeutic agent for cancers overexpressing the Eag-1 potassium channel. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent and selective histone deacetylase (HDAC) inhibitor. [] This compound exhibits strong inhibitory activity against human class I HDAC isoforms and shows efficacy against the human myelodysplastic syndrome (SKM-1) cell line. [] (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide effectively induces G1 cell cycle arrest and apoptosis in SKM-1 cells. [] Preclinical studies in SKM-1 xenograft models have demonstrated excellent in vivo antitumor activity following oral administration. []

Relevance: Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the benzamide class of compounds. [] Notably, both compounds feature a dimethylamino group within their respective structures. []

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [] It specifically targets and inhibits the activity of tyrosine kinases, playing a crucial role in regulating cell growth and proliferation. [] Imatinib's clinical success has established it as a cornerstone therapy for chronic myeloid leukemia (CML) and other malignancies. []

Relevance: Both Imatinib and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share the common structural motif of a benzamide group connected to a piperazine ring. [] This shared structural element suggests potential similarities in their binding interactions with target proteins and potential pharmacological activities. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as VNI, is a potent inhibitor of sterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis. [] VNI exhibits promising antifungal activity and has shown efficacy in treating Chagas disease, a parasitic infection caused by Trypanosoma cruzi. []

Relevance: Both VNI and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a core benzamide structure. [] This structural similarity might contribute to overlapping binding properties with target proteins, and further investigation is warranted to explore potential similarities in their pharmacological profiles. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, also known as AP24534, is a potent and orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase. [] This compound demonstrates notable efficacy against the T315I gatekeeper mutant, which confers resistance to many existing BCR-ABL inhibitors. [] AP24534's ability to overcome this resistance mechanism makes it a promising candidate for treating chronic myeloid leukemia (CML), particularly in cases with the T315I mutation. []

Relevance: Both AP24534 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the same structural class, sharing a benzamide moiety linked to a 4-methylpiperazine ring. [] This structural similarity suggests potential commonalities in their binding interactions with target proteins and potential for similar pharmacological effects. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] This compound exhibits nanomolar binding affinity for both receptors and potently inhibits their kinase activities. [] Notably, it shows remarkable selectivity, exhibiting minimal activity against a panel of 403 other kinases. [] 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide demonstrates promising anti-inflammatory effects in vitro and in vivo, suggesting its therapeutic potential for inflammatory diseases. []

Relevance: 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a common structural motif of a benzamide group connected to a 4-methylpiperazine ring. [] This shared structural element suggests potential similarities in their interactions with target proteins and potential for overlapping pharmacological activities. []

4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10)

Compound Description: 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide, also known as WC-10, exhibits high affinity for dopamine D3 receptors. [, ] Its selectivity for D3 over D2 receptors makes it a valuable tool in studying the roles of these receptors in the central nervous system. [, ] WC-10's pharmacological profile suggests its potential as a therapeutic agent for conditions associated with dopamine dysregulation. [, ]

Relevance: Both WC-10 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a common structural framework, with a benzamide core linked to a piperazine ring bearing a dimethylamino substituent. [, ] This shared structural motif might indicate similarities in their binding affinities to target proteins and potential for overlapping pharmacological activities, warranting further investigation. [, ]

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

Compound Description: N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, designated as 22a, is a highly potent and selective inhibitor of phospholipase D2 (PLD2). [] With a reported IC50 of 20 nM for PLD2, 22a demonstrates 75-fold selectivity over the closely related isoform PLD1. [] This significant selectivity distinguishes 22a as a valuable tool for dissecting the distinct roles of PLD2 in cellular signaling and evaluating its therapeutic potential. []

Relevance: Both N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the same structural class, characterized by an amide group connected to a substituted aromatic ring. [] This shared core structure suggests potential similarities in their binding properties, and further investigation is needed to ascertain potential overlaps in their pharmacological profiles. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide is a potent glycine transporter 1 (GlyT1) inhibitor. [] With an IC50 value of 1.8 nM, it exhibits substantial inhibitory activity against GlyT1. [] Preclinical studies have shown promising results, indicating that 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide effectively crosses the blood-brain barrier in rats and demonstrates significant effects in rodent models of schizophrenia without inducing notable central nervous system side effects. []

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, also known as TAK-715, is a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase. [] It exhibits an IC50 value of 7.1 nM for the inhibition of p38α and effectively suppresses the production of tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models of inflammation. [] Notably, TAK-715 displays good bioavailability and has demonstrated significant efficacy in a rat model of adjuvant-induced arthritis, supporting its potential as a therapeutic agent for rheumatoid arthritis and other inflammatory diseases. []

Relevance: Both TAK-715 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a core benzamide structure. [] Additionally, both compounds possess a substituted phenyl ring linked to the benzamide moiety. [] These shared structural features may indicate potential similarities in their binding modes to target proteins and possible overlapping pharmacological properties, warranting further exploration. []

Properties

CAS Number

946341-04-4

Product Name

4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide

IUPAC Name

4-butoxy-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Molecular Formula

C26H38N4O2

Molecular Weight

438.616

InChI

InChI=1S/C26H38N4O2/c1-5-6-19-32-24-13-9-22(10-14-24)26(31)27-20-25(30-17-15-29(4)16-18-30)21-7-11-23(12-8-21)28(2)3/h7-14,25H,5-6,15-20H2,1-4H3,(H,27,31)

InChI Key

LMRYLKRTYQNZCR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.